3-Chloro-6-methylpicolinonitrile

Catalog No.
S870996
CAS No.
894074-81-8
M.F
C7H5ClN2
M. Wt
152.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-methylpicolinonitrile

CAS Number

894074-81-8

Product Name

3-Chloro-6-methylpicolinonitrile

IUPAC Name

3-chloro-6-methylpyridine-2-carbonitrile

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3

InChI Key

XZFVBZUDHAIMSP-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)Cl)C#N

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C#N

3-Chloro-6-methylpicolinonitrile is a chemical compound characterized by its molecular formula C7H6ClN2. It features a pyridine ring substituted with a chlorine atom and a cyano group, making it a member of the picolinonitrile family. This compound is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals.

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, particularly when reacted with amines or other nucleophiles.
  • Cross-Coupling Reactions: It may also be involved in coupling reactions such as Suzuki or Sonogashira reactions, which are essential for synthesizing complex organic molecules .

The synthesis of 3-chloro-6-methylpicolinonitrile typically involves:

  • Starting Materials: The synthesis often begins with 6-methylpicolinic acid or its derivatives.
  • Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 3-position of the picolinonitrile.
  • Cyanation: The introduction of the cyano group may involve treating the intermediate with sodium cyanide or similar reagents under controlled conditions .

3-Chloro-6-methylpicolinonitrile finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical agents.
  • Agrochemicals: Its derivatives may be used as herbicides or pesticides due to their biological activity.
  • Material Science: The compound is also explored for use in developing new materials with specific properties .

Several compounds share structural similarities with 3-chloro-6-methylpicolinonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Cyano-6-methylpyridineC7H6N2Lacks chlorine; potential for different reactivity.
3-Bromo-6-methylpicolinonitrileC7H5BrN2Bromine substitution instead of chlorine; similar reactivity profile.
6-Chloro-3-methylpyridazineC7H6ClN2Related structure; different ring system may alter properties.

Uniqueness: The presence of the chlorine atom at the 3-position distinguishes 3-chloro-6-methylpicolinonitrile from its analogs, potentially affecting its reactivity and biological activity. This unique substitution pattern may lead to distinct applications in medicinal chemistry compared to other similar compounds .

XLogP3

1.9

Wikipedia

3-Chloro-6-methylpyridine-2-carbonitrile

Dates

Modify: 2023-08-16

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